molecular formula C16H23FN2O3 B1407716 Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate CAS No. 1394808-79-7

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate

Cat. No. B1407716
CAS RN: 1394808-79-7
M. Wt: 310.36 g/mol
InChI Key: NCZCEDPYJPLKSH-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound . It is a 4-aryl piperidine . The CAS Number of this compound is 1394808-79-7.


Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate” is C16H23FN2O3 . The InChI code is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate” is 294.37 . The compound is solid at room temperature . The predicted boiling point is approximately 388.0° C at 760 mmHg , and the predicted density is approximately 1.1 g/cm3 . The predicted refractive index is n20D 1.52 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is crucial in the synthesis of crizotinib, a medication used in cancer treatment. This compound was synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and was confirmed by MS and 1 HNMR spectrum, with an overall yield of 49.9% (Kong et al., 2016).

Application in Drug Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. This compound was synthesized from piperidin-4-ylmethanol through a series of steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).

Biological Evaluation

A related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, has been synthesized and characterized for its potential biological applications. It showed moderate anthelmintic activity and poor antibacterial activity in vitro. Its structure was determined through X-ray diffraction, revealing weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

The crystal structure of related tert-butyl piperidine-1-carboxylate derivatives has been extensively studied, revealing details about their molecular packing and intermolecular interactions. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds have shown similar molecular packing driven by strong O-H...O=C hydrogen bonds, which are crucial for their stability and reactivity (Didierjean et al., 2004).

Safety and Hazards

The safety information for “Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The compound has a GHS07 pictogram, and the signal word is "Warning" . The precautionary statement is P261 .

properties

IUPAC Name

tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-11(7-9-19)21-12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZCEDPYJPLKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 4-(3-fluoro-4-nitro phenoxy)piperidine-1-carboxylate (9.22 g, 0.027 moles) was hydrogenated over 10% Pd/C (9.22 g) in methanol (92.2 mL) by bubbling hydrogen gas for 5 hours at ambient temperature. The mixture was filtered through a pad of celite, and the filtrate was concentrated under vacuum to obtain the title compound 7.54 g (Yield: 90%). The product was used as such in the next step without further purification.
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
92.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.22 g
Type
catalyst
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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